1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-derived carboxamide compound characterized by a 4-chlorobenzyl substituent at the 1-position of the dihydropyridine ring and a 2,4-dimethylphenyl group attached to the amide nitrogen. The 6-oxo-1,6-dihydropyridine core is a common scaffold in drug design due to its conformational flexibility and hydrogen-bonding capabilities, which may enhance binding interactions with enzymes or receptors .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-3-9-19(15(2)11-14)23-21(26)17-6-10-20(25)24(13-17)12-16-4-7-18(22)8-5-16/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHNPEHQGDHVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound 1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338783-43-0) serves as a key structural analogue for comparison. While both compounds share the 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine backbone, critical differences arise in the amide substituent:
- Target compound : N-(2,4-dimethylphenyl) group.
- Analogue: N-[2-(dimethylamino)ethyl] group.
The substitution of a dimethylphenyl group (target) versus a dimethylaminoethyl group (analogue) introduces distinct physicochemical and pharmacological properties.
Physicochemical Properties
The following table summarizes key properties of the analogue (CAS 338783-43-0), as reported in :
| Property | Value (Analogue) |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂ |
| Molar Mass | 333.81 g/mol |
| Density | 1.256 ± 0.06 g/cm³ |
| Boiling Point | 548.5 ± 50.0 °C |
| pKa | 13.31 ± 0.20 |
However, the absence of a basic dimethylamino group in the target compound suggests a higher logP (lipophilicity) and reduced aqueous solubility compared to the analogue.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
